1-(6-Piperazin-1-ylpyrazin-2-yl)pyrrolidin-2-one;dihydrochloride
Description
This compound is a pyrrolidin-2-one derivative featuring a pyrazine ring substituted at the 6-position with a piperazine group and at the 2-position with the pyrrolidinone moiety. As a dihydrochloride salt, it exhibits enhanced solubility in aqueous media compared to its free base form. Its molecular formula is inferred as C₁₂H₁₈Cl₂N₆O, with a molecular weight of approximately 333.22 g/mol (calculated based on structural analogs in and ).
Properties
IUPAC Name |
1-(6-piperazin-1-ylpyrazin-2-yl)pyrrolidin-2-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O.2ClH/c18-12-2-1-5-17(12)11-9-14-8-10(15-11)16-6-3-13-4-7-16;;/h8-9,13H,1-7H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFUUGLIVYZMKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC(=CN=C2)N3CCNCC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 1-[6-(piperazin-1-yl)pyrazin-2-yl]pyrrolidin-2-one dihydrochloride are the α1 and α2-adrenoceptors. These receptors play a crucial role in the sympathetic nervous system, which is often overactive in conditions such as hypertension, obesity, and imbalanced lipid and carbohydrate homeostasis.
Mode of Action
This compound acts as a non-selective antagonist of α1B and α2A-adrenoceptors. An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound prevents the adrenoceptors from triggering their usual responses when they are activated by their natural ligands.
Biological Activity
1-(6-Piperazin-1-ylpyrazin-2-yl)pyrrolidin-2-one; dihydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. This compound exhibits various biological activities, which are critical for its application in drug development.
Chemical Structure
The chemical structure of 1-(6-Piperazin-1-ylpyrazin-2-yl)pyrrolidin-2-one can be represented as follows:
Where , , and denote the number of carbon, hydrogen, and nitrogen atoms respectively. The specific arrangement of these atoms contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Studies suggest that it may act as a kinase inhibitor, affecting signal transduction pathways crucial for cell proliferation and survival .
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of piperazine derivatives, including those similar to 1-(6-Piperazin-1-ylpyrazin-2-yl)pyrrolidin-2-one. For instance, derivatives have shown significant activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .
| Compound | Activity Against | Reference |
|---|---|---|
| 1-(6-Piperazin-1-ylpyrazin-2-yl)pyrrolidin-2-one | MRSA, E. coli, P. aeruginosa | |
| 3d | Better than ampicillin against P. aeruginosa | |
| 3g | More efficient against E. coli |
Cytotoxicity and Antitumor Activity
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways .
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological properties. The compound may exhibit analgesic and anticonvulsant activities, potentially through interactions with neurotransmitter systems such as serotonin and acetylcholine .
Case Studies
In a notable case study, researchers synthesized a series of piperazine derivatives to evaluate their biological activities. One derivative was found to significantly inhibit human acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(Piperazin-1-yl)pyrrolidin-2-one Hydrochloride
- Molecular Formula : C₈H₁₆ClN₃O
- Molecular Weight : 205.69 g/mol
- Key Differences: Lacks the pyrazine bridge, resulting in a simpler structure. This compound is primarily a reference for pyrrolidinone-piperazine hybrids but lacks the heteroaromatic pyrazine component.
S-61 and S-73 (Antiarrhythmic/Hypotensive Agents)
- Structures :
- S-61 : 1-{4-[4-(2-Tolyl)piperazin-1-yl]butyl}pyrrolidin-2-one hydrochloride
- S-73 : 1-{4-[4-(2,4-Difluorophenyl)piperazin-1-yl]butyl}pyrrolidin-2-one hydrochloride
- Pharmacology: Both exhibit α₁-adrenolytic activity, reducing blood pressure and arrhythmias in preclinical models.
Piperazin-1-yl-pyrazin-2-yl-methanone Hydrochloride (CAS 1185312-60-0)
- Molecular Formula : C₉H₁₃ClN₄O
- Molecular Weight : 228.68 g/mol
- Key Differences: Replaces the pyrrolidinone moiety with a ketone group.
1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one (CAS 720692-53-5)
- Molecular Formula : C₈H₈ClN₃O
- Molecular Weight : 197.62 g/mol
- Key Differences : Substitutes the piperazine group with chlorine at the pyrazine 3-position. The chlorine atom introduces electronegativity but eliminates the basicity and hydrogen-bonding capacity of the piperazine nitrogen atoms, which are critical for receptor interactions in many bioactive compounds.
Physicochemical and Pharmacological Comparisons
Table 1: Structural and Property Comparison
*Inferred based on structural analogs.
Key Observations:
- Solubility : The dihydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral analogs like 1-(3-chloropyrazin-2-yl)pyrrolidin-2-one.
- Bioactivity Potential: Piperazine-containing compounds (e.g., S-61/S-73) often target neurotransmitter receptors (e.g., α₁-adrenergic), suggesting the target compound may share similar mechanisms. Pyrrolidinone derivatives in also demonstrate acetylcholinesterase inhibition, hinting at CNS applications.
- Metabolic Stability: The lactam ring in pyrrolidinone may confer greater stability against hydrolysis compared to ketone-containing analogs.
Q & A
Q. What are the recommended methods for synthesizing 1-(6-Piperazin-1-ylpyrazin-2-yl)pyrrolidin-2-one dihydrochloride with high purity?
- Methodological Answer : A representative synthesis involves reacting the free base precursor with hydrochloric acid under controlled conditions. For example, in a procedure yielding 52.7%, the free base (609.8 g) was treated with 1.0 M HCl (5.0 L) at 50°C to form a clear solution, followed by filtration and drying to obtain the dihydrochloride salt as a crystalline powder . Key parameters include temperature control (0–50°C), reaction time (2.3 hours), and stoichiometric HCl addition. Purity can be verified via X-ray powder diffraction (XRPD) and HPLC.
Q. How should researchers characterize the crystallinity and stability of this compound?
- Methodological Answer : XRPD is critical for assessing crystallinity. Peaks at specific 2θ angles (e.g., 10.2°, 15.4°, 20.7°) with relative intensities (>20%) confirm crystalline structure . Stability studies should include accelerated degradation tests under varying humidity (40–80% RH), temperature (25–60°C), and light exposure. For hygroscopic compounds like piperazine derivatives, storage in desiccators with silica gel is advised .
Q. What solvent systems are optimal for dissolving this compound in pharmacokinetic studies?
- Methodological Answer : Solubility screening in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 1–7.4) is recommended. Piperazine derivatives often show pH-dependent solubility due to their basic nitrogen atoms. For in vitro assays, prepare stock solutions in DMSO (10–50 mM) and dilute in PBS (pH 7.4) to avoid precipitation .
Q. How can researchers ensure batch-to-batch consistency in physicochemical properties?
- Methodological Answer : Implement a quality control (QC) protocol including:
- Purity : HPLC with UV detection (λ = 254 nm) and ≥95% area normalization.
- Salt stoichiometry : Elemental analysis (C, H, N, Cl) to confirm dihydrochloride ratio .
- Residual solvents : Gas chromatography (GC) to detect traces of DMF or THF .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the piperazine-pyrazine core in novel derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model electronic properties, such as HOMO-LUMO gaps and nucleophilic sites. Reaction path searches using tools like GRRM or AFIR help identify intermediates and transition states. Pair computational results with experimental validation (e.g., substituent effects on reaction yields) .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Cross-validate results using orthogonal assays:
- In vitro : Radioligand binding (e.g., Ki values) vs. functional assays (e.g., cAMP accumulation).
- In silico : Molecular docking to receptor structures (PDB IDs) to rationalize potency differences.
- Control experiments : Assess compound stability under assay conditions (e.g., pH, temperature) to rule out degradation artifacts .
Q. How can researchers profile and mitigate impurities formed during scale-up synthesis?
- Methodological Answer : Use LC-MS/MS to identify impurities (e.g., dechlorinated byproducts or oxidized pyrrolidinone). Process optimization may involve:
Q. What in vivo models are appropriate for studying the pharmacokinetics of this compound?
- Methodological Answer : Rodent models (rats/mice) are standard for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
